Amiprophos

tubulin binding microtubule depolymerization herbicide mechanism

Amiprophos (CAS 33857-23-7) is a phosphoramidothioate antimitotic agent that binds plant tubulin with distinct inhibition kinetics versus dinitroaniline analogs, delivering superior chromosome doubling (up to 100% diploid regenerants in Brassica at ~100× lower concentration than colchicine) while preserving high plant regeneration capacity. Its selective toxicity—completely inhibiting Plasmodium microtubule polymerization at 20 µM with no effect on mammalian tubulin at 100 µM—validates it as a chemical probe for herbicide-site antimalarial drug design. With ~90% soil retention in the top 1 cm and placement selectivity for rice, maize, and transplanted vegetables, it is the preferable phosphorothioamidate scaffold for specialized antimitotic research and pre-emergence herbicide studies.

Molecular Formula C12H19N2O4PS
Molecular Weight 318.33 g/mol
CAS No. 33857-23-7
Cat. No. B1216738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiprophos
CAS33857-23-7
Synonymsamiprophos
Molecular FormulaC12H19N2O4PS
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESCCOP(=S)(NC(C)C)OC1=C(C=C(C=C1)C)[N+](=O)[O-]
InChIInChI=1S/C12H19N2O4PS/c1-5-17-19(20,13-9(2)3)18-12-7-6-10(4)8-11(12)14(15)16/h6-9H,5H2,1-4H3,(H,13,20)
InChIKeyBFFLCMLOXQNHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amiprophos (CAS 33857-23-7): Phosphoramidothioate Antimitotic Herbicide for Plant Tubulin Inhibition


Amiprophos (CAS 33857-23-7), also designated amiprofos-ethyl, is an organophosphorus herbicide belonging to the phosphoramidothioate chemical class. It functions as an antimitotic agent that disrupts microtubule assembly by binding to plant tubulin, thereby halting mitosis in susceptible plant cells [1]. The compound is structurally characterized as O-ethyl-O-(4-methyl-2-nitrophenyl) N-isopropylphosphoramidothioate, with a molecular formula of C₁₂H₁₉N₂O₄PS and a molecular weight of 318.33 g/mol [2]. Amiprophos exhibits contact and systemic herbicidal activity, primarily applied as a pre-emergence soil treatment for controlling annual grasses and broadleaf weeds in both upland and paddy field conditions [3]. Unlike broad-spectrum photosynthesis inhibitors or ALS inhibitors, amiprophos acts specifically on the mitotic apparatus, providing a distinct mode of action for resistance management and specialized research applications [1].

Why Amiprophos Cannot Be Substituted with Other Antimitotic Herbicides: Evidence of Differential Tubulin Binding and Cellular Selectivity


Antimitotic herbicides, including dinitroanilines (e.g., trifluralin, oryzalin) and phosphorothioamidates (e.g., amiprophos-methyl, the closely related methyl ester analog of amiprophos), share a common mechanism of microtubule depolymerization but exhibit substantial differences in binding affinity, cellular toxicity profiles, and organismal selectivity that preclude generic substitution [1]. Competitive binding studies have demonstrated that phosphorothioamidates bind to plant tubulin at a site that overlaps with the dinitroaniline binding region, yet the inhibition constants (Kᵢ) differ significantly among chemical classes and individual analogs [2]. Furthermore, the antimalarial activity of these herbicides against Plasmodium falciparum reveals differential IC₅₀ values, with the phosphorothioamidate analog exhibiting distinct potency compared to trifluralin (2.9 μM) [3]. In chromosome doubling applications, amiprophos-methyl demonstrates lower toxicity to regenerating plant tissues than oryzalin and trifluralin while maintaining comparable doubling efficiency, a differential that directly impacts experimental yield and reproducibility [4]. These quantitative differences in binding, toxicity, and functional efficacy underscore that compounds within this class are not functionally interchangeable for research or agricultural applications.

Amiprophos Comparative Evidence Guide: Quantified Differentiation Against Oryzalin, Trifluralin, and Colchicine


Amiprophos-Methyl Competitive Tubulin Binding: Ki = 5 μM vs. Oryzalin Kd = 117 nM in Tobacco Tubulin

Amiprophos-methyl (APM), the methyl ester analog of amiprophos, competitively inhibits [¹⁴C]oryzalin binding to purified tobacco (Nicotiana tabacum cv Bright Yellow-2) tubulin with an inhibition constant (Kᵢ) of 5 μM [1]. This binding occurs at the same or overlapping site as the dinitroaniline herbicide oryzalin, which binds with a dissociation constant (Kd) of 117 nM. The approximately 43-fold difference in affinity indicates that while both compounds target plant tubulin, amiprophos-methyl forms a moderate-affinity complex that may interact preferentially with microtubule ends rather than tubulin dimers in solution. At the lowest APM concentration tested, short microtubules were redistributed into 2.7-fold longer microtubules without a substantial decrease in total polymer mass, a phenomenon consistent with end-to-end annealing enhanced by APM binding [1].

tubulin binding microtubule depolymerization herbicide mechanism

Amiprophos-Methyl Chromosome Doubling Efficiency: Comparable to Colchicine at 100× Lower Concentration in Brassica napus

In Brassica napus microspore culture, amiprophos-methyl (APM) achieved chromosome doubling efficiency comparable to colchicine but at concentrations approximately 100 times lower [1]. Specifically, a 12-hour treatment with APM, oryzalin, or trifluralin resulted in a maximum of approximately 65% diploid regenerants across all three herbicides. However, APM demonstrated lower toxicity than both trifluralin and oryzalin, with prolonged treatment (20–24 hours) achieving 95–100% diploid regenerants. In contrast, colchicine at 1 mM (1000 μM) for 24 hours produced 94% diploid regenerants, whereas the herbicides achieved similar effects at 10–30 μM concentrations [1].

chromosome doubling doubled haploid plant breeding

Amiprophos-Methyl Antimalarial Activity: IC₅₀ = 3.5 μM Against P. falciparum vs. Trifluralin IC₅₀ = 2.9 μM

Amiprophos-methyl (APM) inhibits the intra-erythrocytic growth of Plasmodium falciparum with an IC₅₀ of 3.5 μM and completely inhibits microtubule polymerization in P. falciparum trophozoites at a concentration of 20 μM [1][2]. In comparative studies, the dinitroaniline herbicide trifluralin exhibited an IC₅₀ of 2.9 μM against P. falciparum [1]. Both compounds block schizogony and cause accumulation of abnormal microtubular structures in the parasite. Critically, APM shares the selective toxicity profile of dinitroanilines, affecting plant and protozoal tubulin while showing minimal effects on mammalian microtubules: APM has no effect on bovine brain tubulin polymerization at concentrations up to 100 μM [2].

antimalarial Plasmodium falciparum tubulin targeting

Amiprophos-Methyl vs. Oryzalin in Maize Callus: Comparable Doubling with Superior Regeneration Capacity

In anther-derived haploid maize (Zea mays) callus, treatment with 5 or 10 μM amiprophos-methyl (APM) for 3 days resulted in more than 50% of cells exhibiting doubled chromosome number, with treated callus retaining high plant regeneration capacity [1]. In contrast, oryzalin very effectively induced chromosome doubling but severely inhibited the growth of regenerable callus and plant regeneration. Trifluralin induced chromosome doubling in only a small proportion of cells at lower concentrations (0.5 and 1 μM) and inhibited callus growth and plant regeneration at 5 μM. Pronamide at 10 μM achieved similar doubling rates to APM with comparable regeneration capacity [1].

maize haploid callus regeneration chromosome doubling

Amiprophos Herbicidal Selectivity: Contact/Systemic Action with High Rainfall Persistence and Placement Selectivity

Amiprophos exhibits a unique herbicidal profile characterized by high persistence to rainfall and leaching, combined with placement selectivity for deep-seeded crops including rice, maize, beans, radish, and carrot, as well as transplanted crops such as tomato, cucumber, lettuce, and onion [1]. Unlike many pre-emergence herbicides that are readily leached, amiprophos remains strongly adsorbed in surface soil layers: soil column elution studies demonstrated that nearly 90% of applied amiprophos is retained within the top 1 cm of soil [2]. The compound does not inhibit seed germination itself but suppresses the growth of germinating shoots and roots, causing abnormal enlargement and 'club-shaped' appearance of treated tissues, with primary action on the apical meristem [1].

herbicide selectivity soil persistence crop safety

Amiprophos-Methyl Spindle Inhibition: Stronger Metaphase Arrest than Colchicine in Nicotiana Suspension Cells

In cell-suspension cultures of Nicotiana plumbaginifolia, both oryzalin and amiprophos-methyl (APM) demonstrated stronger inhibition of spindle formation than colchicine, resulting in more efficient accumulation of metaphase cells with well-scattered chromosomes and enabling the isolation of single chromosomes [1]. APM and oryzalin treatments produced a higher frequency of micronucleated cells and greater yield of micronuclei than colchicine treatment. In Helianthus maximiliani protoplasts, the most efficient concentrations for micronuclei induction were 20 μM oryzalin and 60 μM APM when incubated for 36 and 48 hours, respectively [2].

spindle toxin metaphase arrest micronuclei induction

Amiprophos Optimal Research and Industrial Use Cases Based on Quantitative Evidence


Doubled Haploid Plant Production in Brassica and Maize Breeding Programs

Amiprophos-methyl (APM) is quantitatively validated for in vitro chromosome doubling in Brassica napus microspore culture, achieving 65% diploid regenerants with 12-hour treatment and up to 95–100% with prolonged exposure, at concentrations approximately 100× lower than colchicine [1]. In maize haploid callus, 5–10 μM APM for 3 days yields >50% chromosome doubling while preserving high plant regeneration capacity, unlike oryzalin which severely inhibits regeneration [2]. This combination of effective doubling and retained regeneration makes APM a preferred agent for doubled haploid pipelines where maximizing viable doubled haploid plant recovery is critical. The lower toxicity relative to dinitroaniline alternatives further supports its selection for sensitive genotypes.

Antimalarial Drug Discovery Targeting the Herbicide-Binding Site on Plasmodium Tubulin

Amiprophos-methyl exhibits an IC₅₀ of 3.5 μM against P. falciparum intra-erythrocytic growth, comparable to trifluralin (2.9 μM), and completely inhibits parasite microtubule polymerization at 20 μM [1]. Critically, APM has no effect on bovine brain tubulin polymerization at concentrations up to 100 μM, demonstrating selective toxicity toward parasite and plant tubulin over mammalian tubulin [2]. This selectivity profile validates APM as a chemical probe for the herbicide-binding site on Plasmodium tubulin—a site not conserved in humans—and positions the phosphorothioamidate scaffold as a starting point for structure-based antimalarial drug design targeting liver-stage and blood-stage parasite development.

Partial Genome Transfer and Chromosome Isolation via Micronuclei Induction

Amiprophos-methyl provides stronger spindle inhibition than colchicine in plant cell suspension cultures, resulting in more efficient metaphase accumulation with well-scattered chromosomes and higher yields of micronuclei [1]. In Nicotiana plumbaginifolia suspension cells, APM enables the isolation of single chromosomes for downstream applications. In Helianthus maximiliani protoplasts, optimal micronuclei induction occurs at 60 μM APM with 48-hour incubation [2]. This validated performance in micronucleation protocols supports the use of APM for partial genome transfer experiments, flow-cytometric sorting of chromosomes, and the production of microprotoplasts for asymmetric somatic hybridization.

Pre-Emergence Weed Control in High-Rainfall Rice and Vegetable Cropping Systems

Amiprophos demonstrates high persistence to rainfall and leaching, with approximately 90% of applied compound retained in the top 1 cm of soil in column elution studies [1][2]. The compound exhibits placement selectivity for deep-seeded crops including rice, maize, beans, radish, and carrot, as well as transplanted crops such as tomato, cucumber, lettuce, and onion [1]. This soil mobility profile makes amiprophos particularly suitable for pre-emergence weed control in paddy rice and upland vegetable production in regions with high precipitation, where leaching of alternative herbicides would reduce efficacy and potentially damage sensitive crops. The compound suppresses germinating shoot and root growth without inhibiting seed germination, providing an additional margin of crop safety.

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